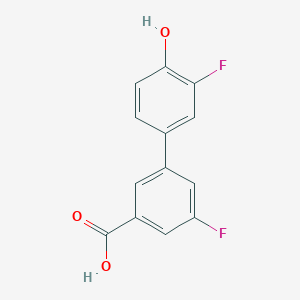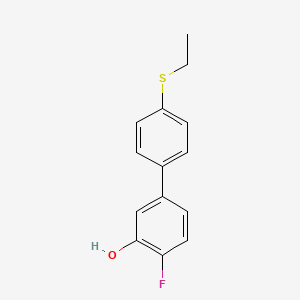
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% (4-CFP-2-FP) is a fluorinated phenol compound which has been studied extensively in the scientific community due to its unique physical and chemical properties. It is a white powder and has a melting point of approximately 150°C. 4-CFP-2-FP is a versatile compound that has been demonstrated to have a wide range of applications in various scientific fields, such as medicinal chemistry and materials science.
Applications De Recherche Scientifique
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to have a wide range of applications in various scientific fields. In medicinal chemistry, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In materials science, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been studied as a potential component in organic light-emitting diodes (OLEDs) due to its ability to absorb and emit light in the visible spectrum.
Mécanisme D'action
The exact mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is not fully understood, but it is believed to act by binding to and inhibiting certain enzymes involved in cellular processes. In particular, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% are not fully understood, but it is believed to act by binding to and inhibiting certain enzymes involved in cellular processes. In particular, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has been demonstrated to bind to and inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has several advantages for lab experiments, including its relatively low cost, its stability in organic solvents, and its ability to be synthesized in high yields. Additionally, 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% has a low toxicity, making it a safe compound to work with in the laboratory. However, there are some limitations to the use of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% in lab experiments, such as its relatively low solubility in water and its relatively low reactivity.
Orientations Futures
There are several potential future directions for the research of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%. For example, further studies could be conducted to explore the potential applications of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% in the fields of medicinal chemistry and materials science. Additionally, further research could be conducted to explore the mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% and to develop new methods for its synthesis. Finally, further studies could be conducted to explore the biochemical and physiological effects of 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% and to identify new potential uses for this compound.
Méthodes De Synthèse
4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is synthesized via a two-step reaction, starting with the reaction of 3-fluorophenol and 5-fluorobenzaldehyde. This reaction produces 4-(3-fluorophenyl)-2-fluorophenol, which is then oxidized using potassium permanganate or sodium nitrite to yield 4-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%. The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at a temperature of between 40-60°C. The yield of the reaction is typically in the range of 75-90%.
Propriétés
IUPAC Name |
3-fluoro-5-(3-fluoro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-12(16)11(15)6-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVIFKGDGUVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684393 |
Source


|
| Record name | 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-94-1 |
Source


|
| Record name | 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














